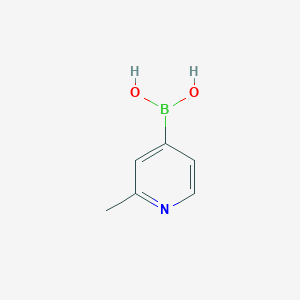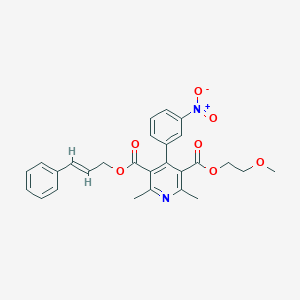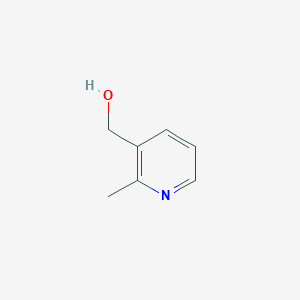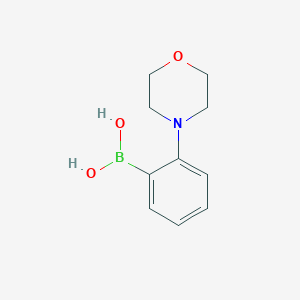
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Non-Enzymatic Kinetic Resolution
The molecule "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" has been implicated in the field of synthetic chemistry, particularly in catalytic non-enzymatic kinetic resolution. This process is vital for synthesizing chiral compounds from racemates, which is a crucial step in producing numerous pharmaceuticals and other fine chemicals. The development of chiral catalysts has enhanced the enantioselectivity and yield of these resolutions, making them a significant area in asymmetric organic synthesis (Pellissier, 2011).
Environmental and Industrial Applications
Synthetic Phenolic Antioxidants
The compound falls under the broader category of synthetic phenolic antioxidants (SPAs), which are widely used across various industries to prevent oxidative damage and prolong product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. The environmental presence of SPAs and their transformation products has been recorded in various matrices, raising concerns about human exposure through food, dust, and personal care products. Toxicity studies have pointed out potential health risks, including hepatic toxicity and endocrine disruption. Ongoing research aims to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Environmental Pollutants
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), an oxygenate and octane enhancer in gasoline, whose environmental release has caused significant concern. Studies using radio frequency plasma reactors have shown promise in decomposing MTBE, converting it into simpler compounds like CH4, C2H4, and C2H2. This method offers an alternative for addressing the environmental impacts of MTBE and related compounds (Hsieh et al., 2011).
Biotechnological Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of "this compound," are valuable as biorenewable chemicals. They serve as precursors for industrial chemicals but can inhibit microbial growth at concentrations lower than the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial applications. Such knowledge aids in the development of microbes capable of fermentatively producing carboxylic acids without self-inhibition, thus improving the economic viability and sustainability of the production process (Jarboe et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



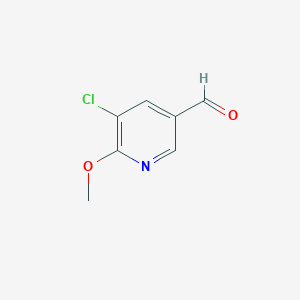
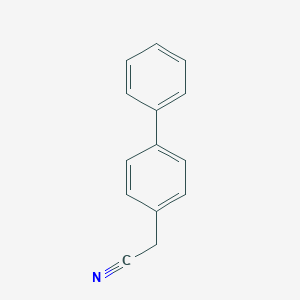
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
